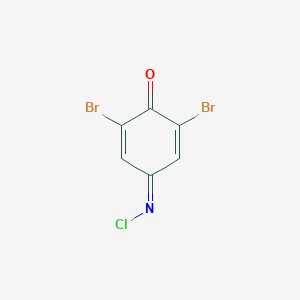

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone

Übersicht

Beschreibung

2,6-Dibromoquinone-4-chloroimide is a chemical compound with the molecular formula C6H2Br2ClNO and a molecular weight of 299.35 g/mol . It is known for its use as a colorimetric dye, particularly in the detection of phenolic compounds . The compound is also referred to as 2,6-Dibromo-N-chloro-p-benzoquinoneimine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2,6-Dibromchinon-4-chlorimid kann durch Bromierung von Chinonderivaten gefolgt von Chlorierung synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom- und Chlorreagenzien unter kontrollierten Bedingungen, um die selektive Substitution von Brom- und Chloratomen am Chinonring zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,6-Dibromchinon-4-chlorimid beinhaltet großtechnische Bromierungs- und Chlorierungsprozesse. Diese Prozesse werden in Reaktoren durchgeführt, die für die exotherme Natur von Halogenierungsreaktionen ausgelegt sind. Das Produkt wird dann durch Kristallisations- und Filtrationstechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Arten von Reaktionen:

Oxidation: 2,6-Dibromchinon-4-chlorimid kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reduktionsmitteln.

Substitution: Es ist bekannt, an Substitutionsreaktionen teilzunehmen, insbesondere mit Nucleophilen, die die Halogenatome ersetzen können.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Verbindungen mit höherem Oxidationszustand.

Reduktion: Bildung reduzierter Derivate mit weniger Halogenatomen.

Substitution: Bildung substituierter Derivate mit Nucleophilen, die Halogenatome ersetzen.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromchinon-4-chlorimid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Reagenz für den kolorimetrischen Nachweis von Phenolverbindungen.

Biologie: In biochemischen Assays eingesetzt, um Phenolverbindungen in biologischen Proben nachzuweisen.

Medizin: In diagnostischen Tests eingesetzt, um Phenolverbindungen in medizinischen Proben zu identifizieren.

Industrie: In der Qualitätskontrolle industrieller Prozesse eingesetzt, die Phenolverbindungen betreffen.

5. Wirkmechanismus

Der Wirkmechanismus von 2,6-Dibromchinon-4-chlorimid beinhaltet die Reaktion seiner Chlorimidgruppe (=NCl) mit Phenolverbindungen. Diese Reaktion führt zur Bildung eines Indophenols, das durch die Verbindung von zwei aromatischen Ringen über eine =N-Bindung gekennzeichnet ist. Das resultierende Indophenol zeigt eine deutliche Farbänderung, die die Grundlage für seine Verwendung als kolorimetrischer Farbstoff ist .

Ähnliche Verbindungen:

- 2,6-Dibromchinon-4-chlorimid

- 2,6-Dichlorchinon-4-chlorimid

- 2,6-Dibromchinon-4-fluorimid

Vergleich: 2,6-Dibromchinon-4-chlorimid ist aufgrund seines spezifischen Halogenierungsmusters einzigartig, das ihm besondere chemische Eigenschaften und Reaktivität verleiht. Im Vergleich zu seinen Analoga weist es eine höhere Empfindlichkeit für den Nachweis von Phenolverbindungen auf und erzeugt eine stärkere Farbänderung, was es besonders nützlich für kolorimetrische Assays macht .

Wirkmechanismus

The mechanism of action of 2,6-Dibromoquinone-4-chloroimide involves the reaction of its chlorimide group (=NCl) with phenolic compounds. This reaction leads to the formation of an indophenol, characterized by the joining of two aromatic rings via an =N- link. The resulting indophenol exhibits a distinct color change, which is the basis for its use as a colorimetric dye .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dibromoquinone-4-chlorimide

- 2,6-Dichloroquinone-4-chloroimide

- 2,6-Dibromoquinone-4-fluoroimide

Comparison: 2,6-Dibromoquinone-4-chloroimide is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher sensitivity for detecting phenolic compounds and produces a more intense color change, making it particularly useful in colorimetric assays .

Biologische Aktivität

2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone, also known as NSC 528, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : CHBrClNO

- CAS Number : 537-45-1

- Structure : The compound features a cyclohexadienone core with bromine and chlorine substituents that contribute to its reactivity and biological activity.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been utilized in colorimetric assays for the detection of phenolic compounds and aflatoxins, indicating its potential as a diagnostic tool in food safety and environmental monitoring .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with various enzymes involved in microbial metabolism, potentially leading to cell death.

- Cell Cycle Interference : Research suggests that it may induce apoptosis in certain cancer cell lines by disrupting normal cell cycle progression .

3. Anti-Cancer Activity

Studies indicate that this compound can induce apoptosis in tumor cells through various pathways including:

- Activation of Caspases : This leads to programmed cell death.

- Inhibition of NF-κB Pathway : By blocking this pathway, the compound may prevent tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against several bacterial strains. The results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Salmonella typhimurium | 25 |

This highlights its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 8 |

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWKEVKEKOTYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=NCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060215 | |

| Record name | 2,6-Dibromoquinone-4-chloroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-45-1 | |

| Record name | 2,6-Dibromoquinone-4-chloroimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromoquinone-4-chlorimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQC reagent | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromoquinone-4-chloroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOQUINONE-4-CHLORIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.